1-12-Somatostatin-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somatostatin 28-(1-12) is a peptide fragment derived from the larger somatostatin-28 molecule. Somatostatin itself is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. The fragment Somatostatin 28-(1-12) is particularly interesting due to its distribution in the central nervous system and digestive system, where it exhibits immunoreactivity similar to somatostatin-14 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Somatostatin 28-(1-12) involves the selective cleavage of the somatostatin-28 molecule. This process typically includes the use of proteolytic enzymes that target specific peptide bonds within the precursor molecule. The cleavage usually occurs at loci consisting of basic amino acids such as arginine or lysine .
Industrial Production Methods: Industrial production of Somatostatin 28-(1-12) often involves recombinant DNA technology. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as E. coli or yeast, followed by fermentation, purification, and cleavage to obtain the desired peptide fragment .
Chemical Reactions Analysis
Types of Reactions: Somatostatin 28-(1-12) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products Formed:
Oxidation: Oxidized peptide with altered methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with substituted amino acids.
Scientific Research Applications
Somatostatin 28-(1-12) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and cleavage mechanisms.
Biology: Investigated for its role in neurotransmission and hormone regulation.
Medicine: Explored for its potential therapeutic effects in treating endocrine disorders and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
Somatostatin 28-(1-12) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The peptide also affects neurotransmission by modulating the release of neurotransmitters in the central nervous system .
Comparison with Similar Compounds
Somatostatin-14: A shorter peptide with similar inhibitory effects on hormone release.
Somatostatin-28: The full-length peptide from which Somatostatin 28-(1-12) is derived.
Preprosomatostatin: The precursor molecule that gives rise to both somatostatin-14 and somatostatin-28
Uniqueness: Somatostatin 28-(1-12) is unique due to its specific immunoreactivity and distribution in the central nervous system and digestive system. It serves as an excellent marker for studying the “prosomatostatin” system in mammalian tissues .
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDZCSYTGHXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H81N17O19S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.